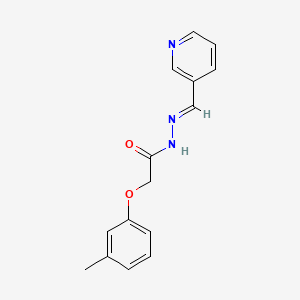
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide
Vue d'ensemble
Description
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) which plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. The compound has been shown to have a wide range of applications in various fields of research including stem cell biology, neurobiology, and cancer research.
Mécanisme D'action
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide is a potent and selective inhibitor of GSK-3 which is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which are highly conserved and share similar substrate specificities. 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide inhibits GSK-3 by binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells and iPSCs by activating the Wnt/β-catenin signaling pathway. The compound has also been shown to promote the differentiation of iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3 which allows for the specific inhibition of this kinase without affecting other signaling pathways. The compound has also been shown to have low toxicity in vitro and in vivo. However, 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has some limitations as a research tool. It has poor solubility in water which can limit its use in certain experiments. In addition, the compound has a short half-life which requires frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for the use of 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide in scientific research. One area of interest is the development of novel derivatives of 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide with improved pharmacological properties such as increased solubility and longer half-life. Another area of interest is the use of 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide may have potential applications in regenerative medicine and tissue engineering by promoting the differentiation of stem cells into specific cell types.
Applications De Recherche Scientifique
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has been extensively used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells (iPSCs). The compound has also been used to differentiate iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has been shown to have neuroprotective effects and has been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-chloro-2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-1-2-11(12(18)7-10)13(19)17-16-8-9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYFNQQFSDPDK-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)
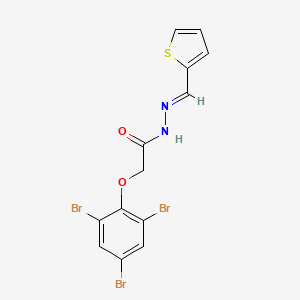
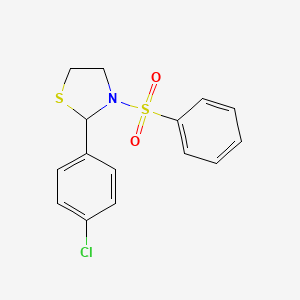
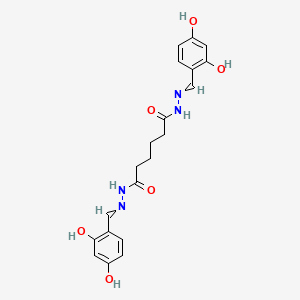
![1-(4-pentylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856198.png)
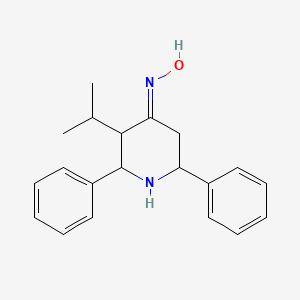
![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)
![2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856215.png)
![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)
![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)

